

# Physicochemical characteristics of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

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## Compound of Interest

Compound Name:	1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
Cat. No.:	B1428518

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An In-Depth Technical Guide to the Physicochemical Characteristics of **1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride**

## Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride**, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a bicyclic heterocyclic compound, its rigid, three-dimensional structure serves as a versatile foundation for developing ligands for various biological targets.<sup>[1]</sup> This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical identity, structural features, solubility, thermal stability, and acid-base characteristics. Furthermore, it outlines standardized analytical methodologies for structural elucidation and purity assessment, along with critical information on handling, storage, and safety. The dihydrochloride salt form is specifically addressed, as it is commonly used to enhance the solubility and stability of the parent compound, facilitating its application in research and pharmaceutical development.<sup>[2]</sup>

## Introduction to the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

The naphthyridine ring system, a class of pyridopyridines, represents a "privileged scaffold" in medicinal chemistry.<sup>[1][3]</sup> Its derivatives have demonstrated a wide spectrum of biological

activities, including potential as antidepressant, antimicrobial, and central nervous system (CNS) agents.<sup>[2]</sup> The partially saturated 1,2,3,4-tetrahydro-2,6-naphthyridine core offers a distinct three-dimensional geometry compared to its aromatic parent, which is crucial for specific molecular interactions with biological targets.

The conversion of the free base (CAS 31786-18-2) to its dihydrochloride salt (CAS 449175-43-3) is a critical step that significantly improves the compound's physical properties.<sup>[2][4][5]</sup> This salt formation enhances aqueous solubility and chemical stability, making it more amenable for use in biological assays and for potential formulation into pharmaceutical products. This guide focuses on the dihydrochloride salt, providing the foundational data necessary for its effective use in research and development.

## Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental to all scientific investigation. The key identifiers and structural representation are provided below.

### Core Compound Identifiers

Property	Value	Source(s)
Systematic Name	1,2,3,4-Tetrahydronaphthyridine dihydrochloride	<a href="#">[2]</a>
CAS Number	449175-43-3	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	207.1 g/mol	<a href="#">[2]</a>
Parent Compound CAS	31786-18-2 (Free Base)	<a href="#">[2]</a> <a href="#">[4]</a>

## Molecular Structure

The structure consists of a fused pyridine and a tetrahydropyridine ring. The dihydrochloride salt form results from the protonation of the two basic nitrogen atoms within the bicyclic system.  
[\[2\]](#)

Caption: Chemical structure of **1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride**.

## Key Physicochemical Properties

The utility of a chemical entity in drug development is heavily dependent on its physicochemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

## Physical State and Appearance

**1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride** is typically supplied as a solid, often crystalline, powder. The exact color and morphology should be confirmed by visual inspection and, if necessary, microscopy for each batch.

## Solubility

The conversion of the parent free base to the dihydrochloride salt is performed primarily to enhance aqueous solubility.<sup>[2]</sup> While the free base may exhibit limited solubility in water, the salt form is expected to be significantly more soluble in aqueous buffers and polar protic solvents like methanol and ethanol. For experimental purposes, deuterated dimethyl sulfoxide (DMSO-d6) is also a suitable solvent, particularly for NMR analysis.<sup>[1]</sup>

### Experimental Protocol: Semi-Quantitative Solubility Assessment

- Preparation: Add 1 mg of the compound to a 2 mL vial.
- Solvent Addition: Add the test solvent (e.g., Water, PBS pH 7.4, Ethanol) in 100  $\mu$ L increments.
- Mixing: Vortex the vial for 30-60 seconds after each addition.
- Observation: Visually inspect for complete dissolution against a contrasting background.
- Quantification: Calculate the approximate solubility based on the volume of solvent required for complete dissolution. This provides a rapid assessment for guiding stock solution preparation.

## Thermal Properties

Thermal analysis is crucial for determining the stability and purity of a pharmaceutical compound.<sup>[6]</sup> Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on melting point, decomposition temperature, and the presence of solvates or hydrates.<sup>[7][8][9]</sup>

Thermal Property	Description	Expected Observation
Melting Point	The temperature at which the solid-to-liquid phase transition occurs.	A sharp endothermic peak on the DSC thermogram.
Decomposition	The temperature at which the molecule begins to chemically degrade.	A significant weight loss on the TGA curve, often accompanied by a complex series of endothermic or exothermic events in the DSC. <sup>[7]</sup>
Hydration State	Presence of bound water molecules.	A weight loss step in the TGA curve at temperatures below ~120°C, corresponding to an endothermic event in the DSC. <sup>[7]</sup>

**Experimental Protocol: Simultaneous TGA-DSC Analysis** The use of a simultaneous thermal analyzer (STA) allows for both TGA and DSC data to be collected from a single sample, which is highly efficient, especially when material is limited.<sup>[7]</sup>

- Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for mass).<sup>[7]</sup>
- Sample Preparation: Accurately weigh 3-5 mg of **1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride** into an alumina or aluminum pan.
- Analysis Conditions:
  - Purge Gas: Dry Nitrogen at a flow rate of 30-50 mL/min.<sup>[7]</sup>

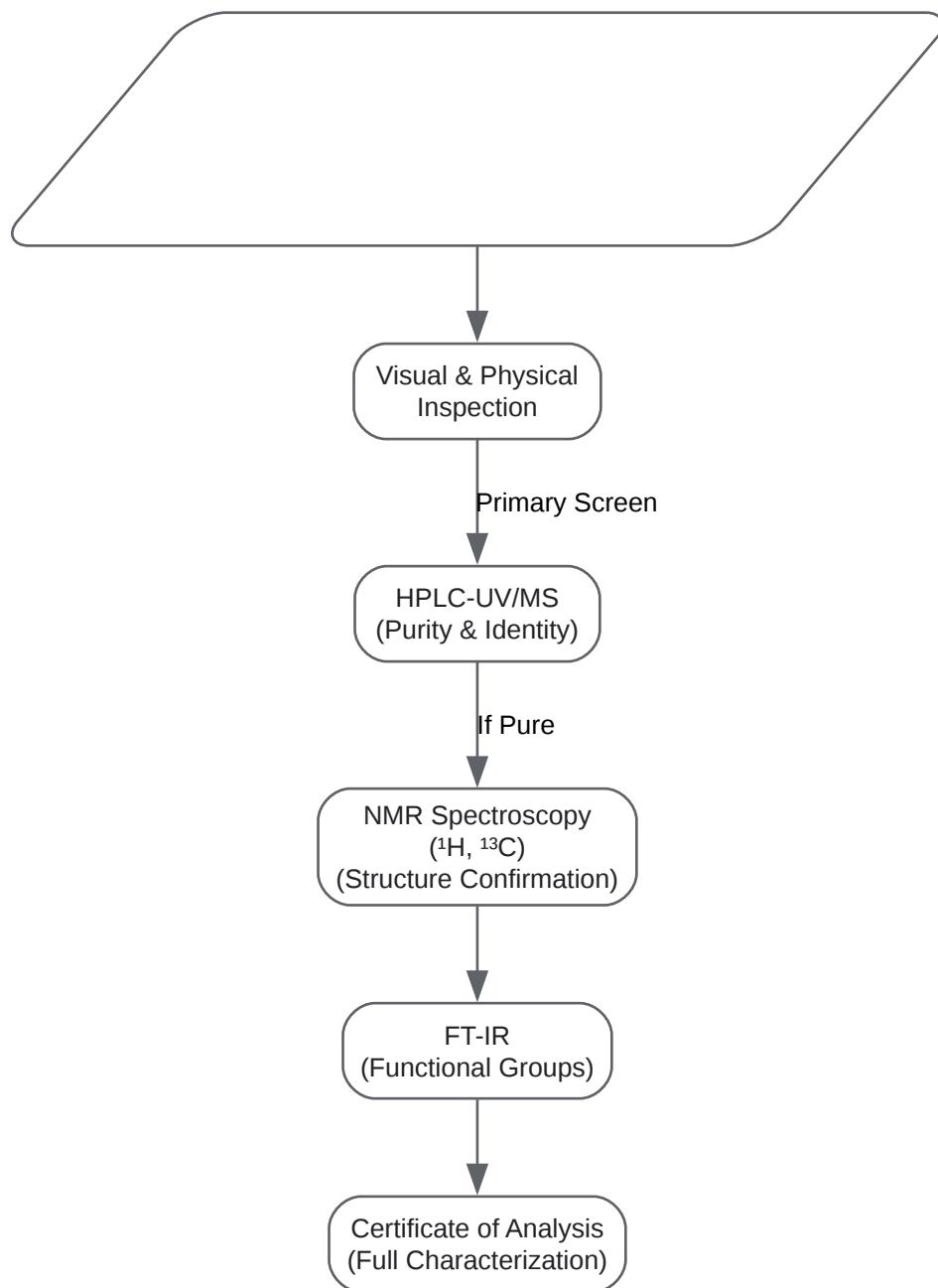
- Temperature Program: Equilibrate at 30°C, then ramp at 10°C/min to a final temperature of 350°C or until decomposition is complete.[7]
- Data Analysis: Analyze the resulting TGA curve for weight loss events and the DSC curve for endothermic (melting, dehydration) and exothermic (decomposition, crystallization) events. [6] The causality behind this choice is to correlate thermal events (DSC) directly with mass changes (TGA), allowing for unambiguous identification of processes like dehydration versus anhydrous melting.[7]

## Acidity and Basicity (pKa)

The pKa value is a measure of the acidity of a compound. For a base, the pKa refers to the acidity of its conjugate acid.[10] 1,2,3,4-Tetrahydro-2,6-naphthyridine has two basic nitrogen atoms that can be protonated. The dihydrochloride salt form confirms that both nitrogens are sufficiently basic to be protonated by hydrochloric acid.[2] The pKa values will dictate the ionization state of the molecule at a given pH, which is a critical determinant of its biological activity and ADME properties. While specific experimental pKa values for this compound are not readily available in common databases, they can be determined experimentally via potentiometric titration or calculated using computational models.

## Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of **1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride**.[1]



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Caption: A typical analytical workflow for the characterization of a research chemical.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the precise molecular structure.  $^1\text{H}$  NMR provides information on the number and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR details the carbon skeleton. For this

compound, deuterated solvents like DMSO-d6 or D<sub>2</sub>O are appropriate.[1] The resulting spectra should be consistent with the tetrahydro-2,6-naphthyridine core structure.

- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibration frequencies.[11] Key expected peaks would include N-H stretching vibrations from the protonated amines, C-H stretching from the aliphatic and aromatic portions, and C=N/C=C stretching from the pyridine ring.
- **Mass Spectrometry (MS):** MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive confirmation of the molecular formula. The expected parent ion would correspond to the free base (C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>) after loss of the two HCl moieties.

## Chromatographic Purity

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing a modifier like 0.1% trifluoroacetic acid or formic acid) is a common starting point. Purity is assessed by integrating the peak area of the main component relative to the total area of all observed peaks at a specific UV wavelength.

## Stability and Storage

Proper storage is essential to maintain the integrity of the compound over time.

- **Recommended Storage:** The compound should be stored in a tightly closed container in a dry and well-ventilated place. Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is also recommended.[12]
- **Instabilities:** As a hydrochloride salt, the compound is hygroscopic and should be protected from moisture. It should also be kept away from strong bases, which would deprotonate the molecule and convert it back to the less soluble free base. Keep away from heat and sources of ignition.

## Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[13]
- Handling: Avoid breathing dust.[4] Handle in a well-ventilated area or a chemical fume hood. In case of spills, collect the material and dispose of it properly, ensuring it does not enter drains.[14]
- Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. The GHS pictogram for the parent compound is "Irritant" with the signal word "Warning".[1][4]

## Conclusion

**1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride** is a valuable chemical scaffold for pharmaceutical research. Its key physicochemical characteristics, including enhanced aqueous solubility and stability in its salt form, make it a practical building block for creating complex molecules and screening for biological activity.[2] The analytical methods outlined in this guide provide a robust framework for ensuring its identity, purity, and quality. A thorough understanding and application of this data are essential for any researcher utilizing this compound in drug discovery and development programs.

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